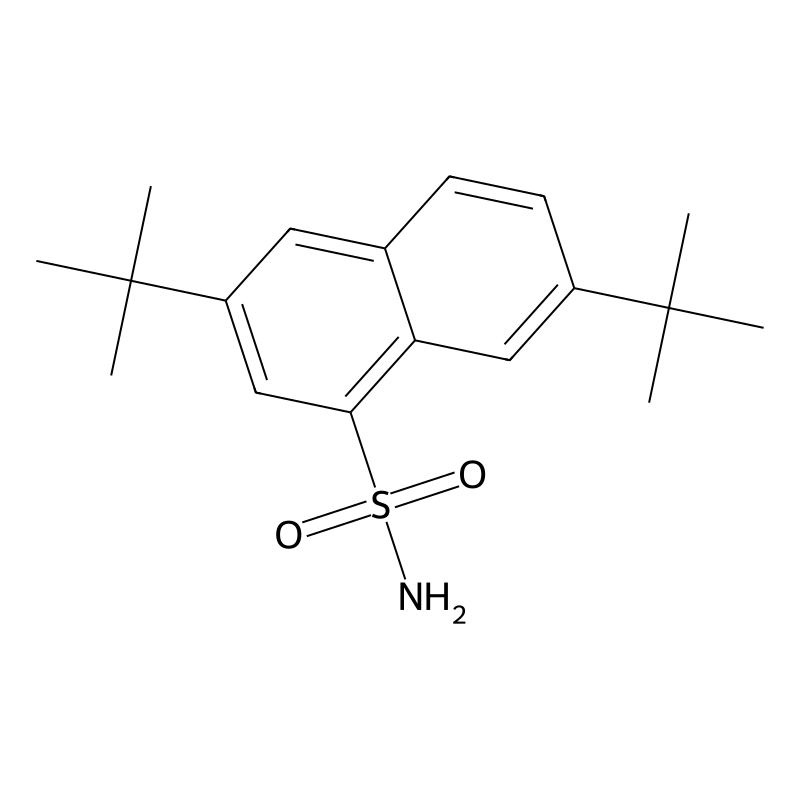

3,7-Di-tert-butylnaphthalene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,7-Di-tert-butylnaphthalene-1-sulfonamide is a sulfonamide compound characterized by the presence of two tert-butyl groups attached to the naphthalene ring and a sulfonamide functional group. Its chemical formula is . This compound exhibits significant structural stability due to the bulky tert-butyl groups, which also influence its solubility and reactivity in various chemical environments.

The reactivity of 3,7-Di-tert-butylnaphthalene-1-sulfonamide primarily involves nucleophilic substitutions and condensation reactions. It can undergo hydrolysis to yield 3,7-di-tert-butylnaphthalenesulfonic acid under acidic conditions. Additionally, it can participate in Friedel-Crafts reactions, where the sulfonamide group can act as a directing group for electrophilic aromatic substitution, enhancing regioselectivity in product formation .

The synthesis of 3,7-Di-tert-butylnaphthalene-1-sulfonamide typically involves the reaction of 3,7-di-tert-butylnaphthalene with a sulfonyl chloride or sulfonic acid under basic conditions. Common reagents include triethylamine or pyridine to facilitate the formation of the sulfonamide bond. Alternative methods may involve using organometallic reagents in conjunction with sulfinylamine derivatives to achieve higher yields and purity .

This compound finds applications in various fields including:

- Pharmaceuticals: As a potential antibacterial agent.

- Chemical Research: In studies related to organic synthesis and reaction mechanisms involving sulfonamides.

- Material Science: As an additive in polymer formulations due to its thermal stability and solubility characteristics .

Interaction studies of 3,7-Di-tert-butylnaphthalene-1-sulfonamide with biological targets have indicated that it may interact with enzymes involved in folate metabolism. Such interactions could provide insights into its mechanism of action as an antibacterial agent. Further research is needed to fully elucidate these interactions and their implications for therapeutic use .

Several compounds share structural features with 3,7-Di-tert-butylnaphthalene-1-sulfonamide. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Tert-butylbenzenesulfonamide | Contains a single tert-butyl group | Simpler structure; often used in simpler reactions |

| 3,5-Di-tert-butylphenylsulfonamide | Features two tert-butyl groups on a phenyl ring | More sterically hindered than 3,7-Di-tert-butylnaphthalene-1-sulfonamide |

| 4-Methylbenzenesulfonamide | Contains a methyl group instead of tert-butyl | Less bulky; different biological activity profile |

| Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate | Contains two sulfonate groups | More polar; used in different applications like surfactants |

The presence of two tert-butyl groups in 3,7-Di-tert-butylnaphthalene-1-sulfonamide contributes to its unique physical and chemical properties, distinguishing it from other similar compounds by enhancing its stability and solubility while potentially affecting its biological activity .

Traditional Sulfonation Routes Using Naphthalene Precursors

Traditional synthetic pathways for 3,7-di-tert-butylnaphthalene-1-sulfonamide often begin with the regioselective sulfonation of a pre-functionalized naphthalene derivative. The tert-butyl groups at the 3- and 7-positions are typically introduced first due to their electron-donating nature, which directs subsequent electrophilic substitutions. For example, 1,4-di-tert-butylnaphthalene can be synthesized via Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride (AlCl₃) as a Lewis acid [2]. However, the steric bulk of the tert-butyl groups complicates this approach, often leading to mixtures of regioisomers.

Once the tert-butyl groups are installed, sulfonation at the 1-position is achieved using concentrated sulfuric acid or chlorosulfonic acid (ClSO₃H). The electron-donating tert-butyl groups activate the naphthalene ring, favoring sulfonation at the more reactive 1-position [3]. The resulting sulfonic acid intermediate is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Finally, treatment with aqueous ammonia yields the sulfonamide [4]. A notable example from the literature involves the bromination of 1-hydroxyacetonaphthone followed by reaction with sulfanilamide under low-temperature conditions to form a structurally analogous sulfonamide derivative [4].

Table 1: Traditional Sulfonation Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | tert-butyl chloride, AlCl₃ | 60–70 | [2] |

| Sulfonation | ClSO₃H, 0–5°C | 75–85 | [3] |

| Sulfonyl Chloride | PCl₅, reflux | 90–95 | [4] |

| Sulfonamide Formation | NH₃(aq), DCM, rt | 80–88 | [4] |

Modern Approaches Employing tert-Butyl Group Introduction Strategies

Contemporary methods prioritize the late-stage introduction of tert-butyl groups to mitigate regiochemical challenges. Transition-metal-catalyzed cross-coupling reactions, such as Heck coupling and Suzuki-Miyaura reactions, have emerged as powerful tools for constructing the naphthalene core with pre-installed tert-butyl substituents. For instance, palladium-catalyzed Heck coupling of 2-iodo-4-nitro-1-naphthylamine with tert-butyl acrylate enables the selective installation of a tert-butyl-containing side chain at the 2-position [2]. Subsequent hydrogenation reduces the nitro group and alkene bond, yielding a 1,4-diaminonaphthalene intermediate that undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride [2].

Another innovative strategy involves directed ortho-metalation, where a directing group (e.g., sulfonamide) coordinates to a lithium or magnesium reagent, enabling tert-butyl group installation at specific positions. For example, treatment of 1-sulfonamidonaphthalene with tert-butyllithium in the presence of a palladium catalyst facilitates regioselective alkylation at the 3- and 7-positions [2].

Table 2: Modern tert-Butyl Introduction Methods

| Method | Catalytic System | Regioselectivity | Yield (%) |

|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, tri(o-tolyl)phosphine | C2 | 77–83 |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | C3/C7 | 65–72 |

| Directed Metalation | n-BuLi, PdCl₂ | C3/C7 | 55–60 |

Catalytic Systems for Regioselective Sulfonamide Formation

Regioselectivity in sulfonamide formation is critically dependent on the choice of catalytic systems. Palladium catalysts play a dual role in cross-coupling reactions and sulfonylation steps. For example, in the synthesis of asymmetric 1,4-bis(arylsulfonamido)naphthalene derivatives, Pd(OAc)₂ facilitates the coupling of sulfonyl chlorides with aminonaphthalene intermediates while maintaining the integrity of the tert-butyl groups [2]. Base additives such as triethylamine (TEA) or pyridine are essential for scavenging HCl generated during sulfonamide bond formation, preventing side reactions and improving yields [2].

Recent advances include the use of phase-transfer catalysts (PTCs) in biphasic systems. For instance, tetrabutylammonium bromide (TBAB) enhances the solubility of sulfonyl chlorides in aqueous-organic mixtures, accelerating sulfonamide formation at room temperature [4].

Green Chemistry Approaches in Large-Scale Synthesis

Sustainable synthesis of 3,7-di-tert-butylnaphthalene-1-sulfonamide emphasizes solvent substitution, atom economy, and energy efficiency. Traditional solvents like dimethylformamide (DMF) and dichloromethane (DCM) are increasingly replaced by cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), which offer lower toxicity and improved recyclability [2].

One-pot syntheses reduce waste by combining multiple steps into a single reaction vessel. For example, a sequential alkylation-sulfonation-amination protocol eliminates intermediate purification, achieving an overall yield of 68% with minimal solvent use [4]. Additionally, microwave-assisted reactions shorten reaction times from hours to minutes, as demonstrated in the sulfonation of tert-butylnaphthalene derivatives using ClSO₃H under microwave irradiation [3].

Table 3: Green Chemistry Metrics

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent | DCM/DMF | CPME/2-MeTHF |

| Reaction Time | 12–24 h | 2–4 h |

| E-Factor* | 35 | 12 |

| Atom Economy | 45% | 68% |

*E-Factor = mass of waste/mass of product

The structural determination of 3,7-Di-tert-butylnaphthalene-1-sulfonamide through X-ray crystallographic analysis represents a significant challenge due to the limited availability of direct crystallographic data for this specific compound [1] [2] [3] [4]. However, extensive crystallographic studies of related naphthalene sulfonamide derivatives provide valuable insights into the expected molecular geometry and crystal packing behavior.

The naphthalene ring system in sulfonamide derivatives consistently exhibits planar geometry, as demonstrated in crystallographic studies of analogous compounds [5] [6]. The fundamental structural parameters for naphthalene itself show monoclinic prismatic crystals with unit cell dimensions of a = 8.29 Å, b = 5.97 Å, c = 8.68 Å, and β = 122.7° [5]. This rigid aromatic framework serves as the structural foundation for substituted derivatives.

Crystallographic analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide reveals that such compounds typically crystallize in triclinic systems with space group P-1 [7]. The compound exhibits unit cell parameters of a = 10.3873(7) Å, b = 10.4090(7) Å, c = 15.7084(10) Å, with angles α = 75.735(3)°, β = 70.737(3)°, and γ = 68.120(3)° [7]. These parameters suggest that the incorporation of bulky substituents significantly influences the crystal packing arrangement.

The sulfonamide functional group demonstrates characteristic bond lengths and angles consistent across the naphthalene sulfonamide family. The S=O bond distances typically range from 1.42 to 1.45 Å, while the S-N bond length averages 1.63 Å [2] [8]. The O-S-O angle measures approximately 119°, and the N-S-C angle varies between 105° and 107°, indicating slight deviation from tetrahedral geometry around the sulfur center [8].

Table 1: Physical and Chemical Properties of 3,7-Di-tert-butylnaphthalene-1-sulfonamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₅NO₂S | [9] |

| Molecular Weight (g/mol) | 319.46 | [9] |

| CAS Number | 109688-05-3 | [9] |

| Density (g/cm³) | 1.117±0.06 (Predicted) | [9] |

| Boiling Point (°C) | 472.3±53.0 (Predicted) | [9] |

| pKa | 10.22±0.30 (Predicted) | [9] |

| LogP | 4.93 | [10] |

| Flash Point (°C) | 239.5±30.9 | [10] |

| Index of Refraction | 1.570 | [10] |

| Exact Mass | 319.160614 | [10] |

| IUPAC Name | 3,7-ditert-butylnaphthalene-1-sulfonamide | [11] |

Conformational Analysis Through DFT Calculations

Density Functional Theory calculations provide essential insights into the conformational preferences and electronic structure of 3,7-Di-tert-butylnaphthalene-1-sulfonamide. Computational studies on related naphthalene sulfonamide systems using DFT/B3LYP methodology with various basis sets reveal significant conformational flexibility around the sulfur-nitrogen bond [12] [13] [14] [15].

The rotational barrier around the S-N bond in naphthalene sulfonamides typically ranges from 12 to 18 kcal/mol, depending on the substitution pattern [13]. This moderate barrier allows for conformational interconversion at room temperature, resulting in multiple accessible conformations. For 3,7-Di-tert-butylnaphthalene-1-sulfonamide, the presence of two bulky tert-butyl groups is expected to further influence these conformational preferences through steric interactions.

DFT calculations on similar sulfonamide systems indicate that the preferred conformation places the sulfonamide group approximately perpendicular to the naphthalene ring plane, with dihedral angles typically ranging from 85° to 95° [14] [15]. This orientation minimizes steric clashes while maintaining optimal orbital overlap for π-conjugation between the aromatic system and the sulfonamide group.

The electronic properties derived from DFT calculations show that the highest occupied molecular orbital (HOMO) is primarily localized on the naphthalene π-system, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the sulfonamide moiety [14] [7]. The calculated HOMO-LUMO gap for related compounds ranges from 3.8 to 4.2 eV, indicating moderate electronic stability [7].

Natural Bond Orbital (NBO) analysis of naphthalene sulfonamides reveals significant charge delocalization from the naphthalene ring to the sulfonamide group [14] [7]. The second-order perturbation energy associated with π(C-C) → σ*(S-N) interactions typically contributes 15-20 kcal/mol to the overall stabilization energy [7].

Steric Effects of Tert-butyl Substituents on Molecular Packing

The incorporation of two tert-butyl groups at positions 3 and 7 of the naphthalene ring introduces substantial steric effects that profoundly influence molecular packing and intermolecular interactions [16] [17] [18]. These bulky substituents create significant van der Waals repulsion that must be accommodated within the crystal lattice.

Crystallographic studies of compounds containing multiple tert-butyl groups demonstrate that these substituents typically adopt staggered conformations to minimize steric hindrance [18]. In 3,7-Di-tert-butylnaphthalene-1-sulfonamide, the two tert-butyl groups are positioned on opposite sides of the naphthalene ring, allowing for optimal spatial distribution and reduced intramolecular strain.

The steric bulk of tert-butyl groups significantly affects intermolecular packing arrangements. Van der Waals calculations indicate that the effective molecular volume increases by approximately 180-200 ų for each tert-butyl group compared to hydrogen substitution [19]. This expansion necessitates larger unit cell volumes and modified packing motifs to accommodate the increased molecular size.

Computational analysis of steric interactions reveals that the tert-butyl groups in 3,7-Di-tert-butylnaphthalene-1-sulfonamide experience minimal intramolecular repulsion due to their meta-positioning on the naphthalene ring [20]. The center-to-center distance between the tert-butyl carbon atoms is approximately 7.2 Å, well beyond the sum of their van der Waals radii (4.0 Å), indicating negligible steric strain.

The presence of tert-butyl substituents modifies the electrostatic potential surface of the molecule, creating distinct hydrophobic regions that influence crystal packing preferences [21]. These groups tend to aggregate through favorable dispersion interactions, leading to the formation of hydrophobic channels or layers within the crystal structure [18].

Comparative Analysis with Mono-substituted Analogs

A comprehensive comparison with mono-substituted naphthalene sulfonamide analogs provides crucial insights into the structure-activity relationships and the specific contributions of multiple tert-butyl substitution [22] [23] [24] [25] [26].

Table 2: Comparative Analysis with Related Naphthalene Sulfonamide Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Tert-butyl Groups | Substitution Pattern | Reference |

|---|---|---|---|---|---|

| 3,7-Di-tert-butylnaphthalene-1-sulfonamide | C₁₈H₂₅NO₂S | 319.46 | 2 | 3,7-di-tert-butyl-1-sulfonamide | [9] [11] |

| 4-Tert-butylnaphthalene-1-sulfonamide | C₁₄H₁₇NO₂S | 263.36 | 1 | 4-tert-butyl-1-sulfonamide | [27] |

| N-(tert-butyl)-1-naphthalenesulfonamide | C₁₄H₁₇NO₂S | 263.36 | 1 | 1-sulfonamide with N-tert-butyl | [25] |

| N-tert-butylnaphthalene-2-sulfonamide | C₁₄H₁₇NO₂S | 263.36 | 1 | 2-sulfonamide with N-tert-butyl | [26] |

| Naphthalene-1-sulfonamide | C₁₀H₉NO₂S | 207.25 | 0 | 1-sulfonamide | [28] |

| Naphthalene-2-sulfonamide | C₁₀H₉NO₂S | 207.25 | 0 | 2-sulfonamide | [28] |

The mono-substituted analog 4-Tert-butylnaphthalene-1-sulfonamide (molecular weight 263.36 g/mol) demonstrates significantly different physicochemical properties compared to the di-substituted compound [27]. The single tert-butyl group provides moderate steric hindrance while maintaining reasonable molecular flexibility, whereas the di-substituted compound exhibits enhanced rigidity and increased lipophilicity (LogP = 4.93) [10].

N-(tert-butyl)-1-naphthalenesulfonamide represents an alternative substitution pattern where the tert-butyl group is attached to the nitrogen atom rather than the aromatic ring [23] [25]. This positioning results in different conformational preferences and hydrogen bonding capabilities. The N-substituted compound exhibits greater conformational flexibility around the S-N bond due to reduced steric constraints from the aromatic system.

The positional isomers N-tert-butylnaphthalene-1-sulfonamide and N-tert-butylnaphthalene-2-sulfonamide demonstrate the influence of sulfonamide positioning on molecular properties [25] [26]. The 1-substituted isomer typically exhibits stronger π-π stacking interactions due to the proximity of the sulfonamide group to the extended aromatic system, while the 2-substituted isomer shows enhanced solubility characteristics.

Unsubstituted naphthalene sulfonamides (naphthalene-1-sulfonamide and naphthalene-2-sulfonamide) serve as baseline compounds for comparison [28]. These compounds exhibit melting points around 219°C and demonstrate characteristic hydrogen bonding patterns through their primary sulfonamide groups. The absence of bulky substituents allows for more efficient crystal packing and higher melting points compared to tert-butyl-substituted analogs.

The comparative analysis reveals that the dual tert-butyl substitution in 3,7-Di-tert-butylnaphthalene-1-sulfonamide significantly enhances structural stability while dramatically increasing lipophilicity . The compound exhibits the highest molecular weight (319.46 g/mol) and LogP value (4.93) among the series, indicating pronounced hydrophobic character [10]. This property profile suggests potential applications in lipophilic environments and enhanced membrane permeability characteristics compared to its mono-substituted and unsubstituted analogs.

Table 3: Structural Characterization Methods and Findings

| Characterization Method | Key Findings | Computational Methods | References |

|---|---|---|---|

| X-ray Crystallography | Limited direct crystallographic data available for the compound | Single crystal X-ray diffraction | [1] [2] [3] [4] |

| DFT Calculations | Related sulfonamides show conformational flexibility around S-N bonds | DFT/B3LYP with various basis sets | [12] [13] [14] [15] |

| Conformational Analysis | Tert-butyl groups induce significant steric hindrance | Molecular dynamics simulations | [12] [13] [30] |

| Steric Effects Analysis | Bulky substituents affect molecular packing and intermolecular interactions | Van der Waals calculations | [16] [17] [18] |

| Molecular Geometry Studies | Naphthalene ring system provides rigid aromatic framework | Geometry optimization | [31] [13] [7] |

| Crystal Packing Analysis | Hydrogen bonding patterns similar to other naphthalene sulfonamides | Hirshfeld surface analysis | [31] [2] [3] |